![molecular formula C21H27NO4 B5611370 cyclohexylmethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5611370.png)
cyclohexylmethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to cyclohexylmethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate often involves multi-step reactions and the use of catalysts. For instance, a study on similar compounds utilized microwave irradiation without solvent, leading to high yield and environmental friendliness (Kavitha et al., 2006). Another method involves palladium-catalyzed oxidative cyclization-alkoxycarbonylation (Bacchi et al., 2005).
Molecular Structure Analysis
X-ray diffraction is a common technique for determining molecular structure. Studies on related compounds have revealed various crystal systems and space groups, providing insights into the molecular configuration and bond lengths (Moustafa & Girgis, 2007). For example, the cyclohexane ring in one study was found in a chair conformation, a common feature in cyclohexylmethyl derivatives (Kaur et al., 2012).
Chemical Reactions and Properties
The compound's reactivity can be studied through various chemical reactions, such as condensation and cyclization. For instance, cyclohexylamine reacts differently with various aldehydes to produce distinct products, indicating the influence of substituents on reactivity (Hernandez et al., 2015). Additionally, cyclohexylmethyl derivatives can participate in unique reactions like the Beckmann Reaction, leading to unexpected synthesis pathways (Tolkunov et al., 2004).
properties
IUPAC Name |
cyclohexylmethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-14-20(21(24)26-13-15-8-4-3-5-9-15)17(12-19(23)22-14)16-10-6-7-11-18(16)25-2/h6-7,10-11,15,17H,3-5,8-9,12-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGMCUCSSLHLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2OC)C(=O)OCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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